

# 2,6-dichloronitrosobenzene CAS number 1194-66-7

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## Compound of Interest

Compound Name: 2,6-Dichloronitrosobenzene

Cat. No.: B073552

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An in-depth technical guide on **2,6-dichloronitrosobenzene** (CAS 1194-66-7) cannot be provided at this time due to a significant lack of available scientific literature and experimental data for this specific compound. Publicly accessible databases and scientific publications do not contain the necessary information for a comprehensive whitepaper, including detailed experimental protocols, extensive spectroscopic data, reactivity profiles, or biological activity studies.

The majority of scientific literature refers to the related compound, 2,6-dichloronitrobenzene (CAS 601-88-7). This document will provide the limited available information on **2,6-dichloronitrosobenzene** and a more detailed technical guide on the more thoroughly documented 2,6-dichloronitrobenzene, which may be of interest to researchers in related fields.

## 2,6-Dichloronitrosobenzene (CAS: 1194-66-7)

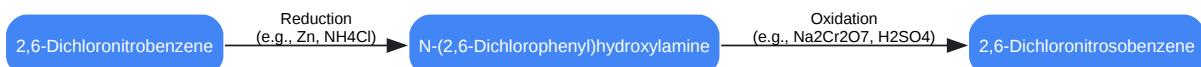
Information on this compound is largely limited to chemical supplier databases.

### 1.1. Core Identification Data

Property	Value
CAS Number	1194-66-7 <a href="#">[1]</a>
IUPAC Name	1,3-Dichloro-2-nitrosobenzene <a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO <a href="#">[1]</a>
Molecular Weight	176.00 g/mol <a href="#">[1]</a>
Canonical SMILES	C1=CC(=C(C(=C1)Cl)N=O)Cl

## 1.2. General Synthetic Approach

While a specific experimental protocol for the synthesis of **2,6-dichloronitrosobenzene** is not readily available, nitroso compounds are often prepared by the controlled reduction of the corresponding nitro compound. This typically involves the reduction of the nitro group to a hydroxylamine, followed by a mild oxidation.



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Caption: Generalized synthetic pathway from a nitro to a nitroso compound.

# 2,6-Dichloronitrobenzene (CAS: 601-88-7)

This section provides a detailed technical overview of the more extensively studied 2,6-dichloronitrobenzene.

## 2.1. Physicochemical and Spectroscopic Data

Property	Value	Reference(s)
IUPAC Name	1,3-Dichloro-2-nitrobenzene	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	192.00 g/mol	
Appearance	Off-white solid	<a href="#">[4]</a>
Melting Point	63-68 °C	<a href="#">[5]</a>
Solubility	Soluble in conventional organic solvents	<a href="#">[2]</a>

### Spectroscopic Data Summary

While specific spectra for **2,6-dichloronitrosobenzene** are not available, general characteristics for dichloronitrobenzenes can be inferred. For 2,6-dichloronitrobenzene, the following spectral properties would be expected:

- <sup>1</sup>H NMR: Due to the symmetry of the molecule, two signals would be expected in the aromatic region: a triplet for the proton at the 4-position and a doublet for the protons at the 3 and 5-positions.
- <sup>13</sup>C NMR: Three signals would be expected in the aromatic region, corresponding to the three unique carbon environments.
- IR Spectroscopy: Characteristic peaks would be observed for the C-Cl stretching, C=C aromatic ring stretching, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.

### 2.2. Experimental Protocols: Synthesis of 2,6-Dichloronitrobenzene

The primary synthetic route to 2,6-dichloronitrobenzene is the oxidation of 2,6-dichloroaniline.

### Protocol 1: Oxidation with Peroxytrifluoroacetic Acid

This method involves the in-situ preparation of peroxytrifluoroacetic acid followed by the oxidation of 2,6-dichloroaniline.[5]

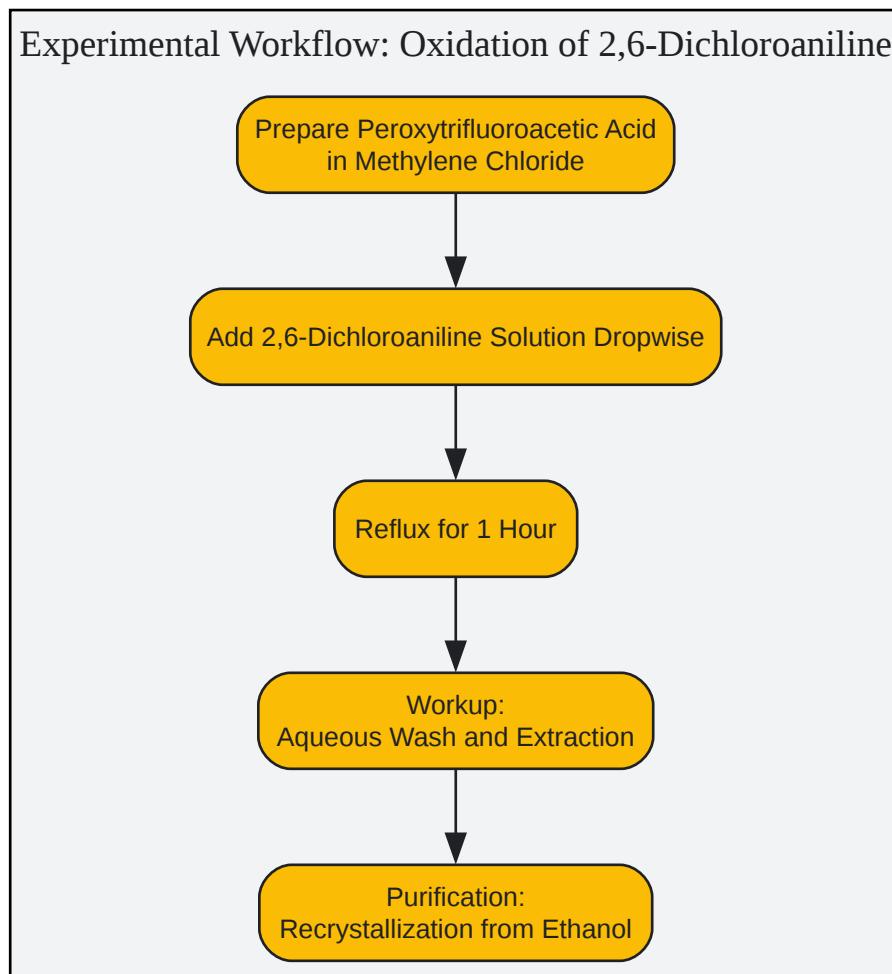
- Materials:

- 2,6-dichloroaniline (0.05 mole)
- Methylene chloride
- 90% Hydrogen peroxide (0.20 mole)
- Trifluoroacetic anhydride (0.24 mole)
- 10% Sodium carbonate solution
- Anhydrous magnesium sulfate
- Ethanol for recrystallization

- Procedure:

- Prepare the peroxytrifluoroacetic acid reagent by cooling a solution of 90% hydrogen peroxide in methylene chloride in an ice bath and slowly adding trifluoroacetic anhydride. Stir at room temperature for 30 minutes after the addition is complete.
- Add a solution of 2,6-dichloroaniline in methylene chloride dropwise to the prepared reagent. The reaction is exothermic and will cause the solvent to reflux.
- After the addition is complete, heat the mixture at reflux for one hour.
- Cool the reaction mixture and wash sequentially with water and 10% sodium carbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

- The crude product can be recrystallized from ethanol to yield pure 2,6-dichloronitrobenzene (89-92% yield).[5]



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Caption: Workflow for the synthesis of 2,6-dichloronitrobenzene via oxidation.

#### Protocol 2: Oxidation with Hydrogen Peroxide and Sodium Tungstate

This method provides an alternative catalytic approach to the oxidation.[6]

- Materials:

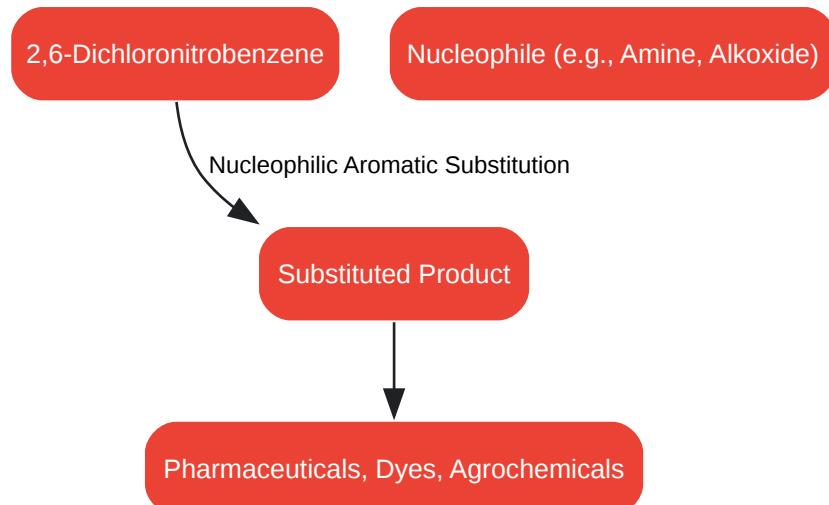
- 2,6-dichloroaniline (100 mmol)

- Methanol
- Sodium tungstate dihydrate (4.0 mmol)
- Concentrated sulfuric acid (40 mmol)
- 30% Hydrogen peroxide solution (291 mmol)
- Procedure:
  - Heat a mixture of 2,6-dichloroaniline, sodium tungstate dihydrate, and concentrated sulfuric acid in methanol to 40°C.
  - Add the 30% hydrogen peroxide solution dropwise over 10 hours.
  - Stir the mixture at 40°C for an additional 9 hours.
  - Monitor the reaction for the disappearance of the starting material by gas chromatography.
  - Upon completion, the product is worked up by extraction into toluene to give a 92% yield.  
[6]

### 2.3. Reactivity and Applications in Drug Development

2,6-Dichloronitrobenzene is a key intermediate in organic synthesis, primarily due to its reactivity in nucleophilic aromatic substitution (SNAr) reactions.<sup>[4]</sup> The electron-withdrawing nitro group activates the chlorine atoms towards substitution by various nucleophiles.

This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[4][7]</sup> For example, it is a starting material for the synthesis of an impurity of Quetiapine, an antipsychotic medication.<sup>[8]</sup>



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Caption: Reactivity of 2,6-dichloronitrobenzene in synthesis.

#### 2.4. Toxicology and Safety Information

2,6-Dichloronitrobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Classification	GHS Category
Acute toxicity, Oral	Category 4
Acute toxicity, Dermal	Category 3
Skin sensitization	Sub-category 1B
Germ cell mutagenicity	Category 2
Carcinogenicity	Category 1B
Hazardous to the aquatic environment, long-term	Chronic 2

Data sourced from a Safety Data Sheet.<sup>[9]</sup>

Handling Recommendations:

- Work in a well-ventilated area.
- Wear personal protective equipment, including gloves and safety glasses.[9]
- Avoid breathing dust, fumes, or vapors.[9]
- Keep away from heat, sparks, and open flames.
- Avoid contact with strong bases and oxidizing agents.[9]
- Upon heating, it can decompose to produce toxic fumes of nitrogen oxides and hydrogen chloride.[9]

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